The synthesis of DFP-11207 involves several key steps, focusing on optimizing yield and purity while maintaining biological activity. The primary components synthesized include:
The industrial production process combines these components in specific formulations to ensure desired pharmacokinetic and pharmacodynamic properties.
The molecular formula for DFP-11207 is . Its structure consists of three active components that work synergistically:
DFP-11207 undergoes several critical chemical reactions:
DFP-11207 exerts its effects through a multifaceted mechanism:
Property | Data |
---|---|
Molecular Formula | |
Appearance | Solid powder |
Solubility | Soluble in organic solvents; limited solubility in water |
Stability | Stable under physiological conditions but hydrolyzed in biological systems |
These properties contribute to DFP-11207's effectiveness as an anticancer agent while also influencing its formulation for clinical use .
DFP-11207 has shown promising applications in treating various gastrointestinal cancers, including:
Clinical studies indicate that DFP-11207 may offer improved tolerability compared to traditional formulations of 5-fluorouracil while maintaining or enhancing antitumor activity . Its unique formulation allows it to be used as a monotherapy or in combination with other chemotherapeutic agents, making it an attractive option for patients who have previously experienced severe side effects from standard treatments involving 5-fluorouracil.
5-Fluorouracil (5-FU), synthesized in 1957 by Heidelberger et al., revolutionized cytotoxic chemotherapy for gastrointestinal and breast cancers. Its mechanism—thymidylate synthase inhibition and RNA misincorporation—established the foundation for antimetabolite therapies. Early administration relied on intravenous bolus or continuous infusion (CI) to optimize exposure duration. CI regimens demonstrated superior tumor response rates compared to bolus injections due to prolonged exposure to 5-FU’s cell cycle-specific activity [1] [2].
The quest for patient compliance and CI-like pharmacokinetics spurred oral prodrug development:
Conventional fluoropyrimidines exhibit significant interpatient pharmacokinetic fluctuations and toxicity profiles:
Table 1: Toxicity Profiles of Oral Fluoropyrimidines
Drug | Primary Dose-Limiting Toxicity | Key Metabolic Challenge |
---|---|---|
Capecitabine | Hand-foot syndrome (HFS) | Variable activation by hepatic enzymes |
UFT | Gastrointestinal toxicity | Partial DPD inhibition by uracil |
S-1 | Hematological toxicity | CYP2A6 polymorphism affecting tegafur activation |
Pharmacokinetic variability stems primarily from dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism. DPD deficiency—occurring in 3–5% of patients—correlates with severe hematologic and gastrointestinal toxicities (e.g., neutropenia, mucositis) [1] [3] [7]. Additionally, S-1’s toxicity profile diverges geographically: hematological toxicity dominates in Japanese populations (low CYP2A6 expression), while GI toxicity prevails in Western cohorts [1]. These inconsistencies necessitated drug holidays and dose adjustments, compromising therapeutic continuity [4] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: